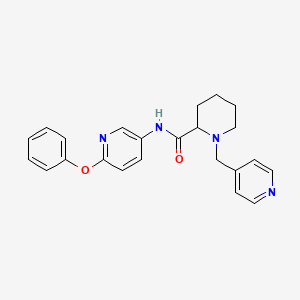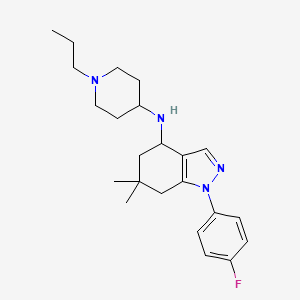![molecular formula C15H25N3OS B6114614 N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6114614.png)
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide, also known as CP-544326, is a novel and potent antagonist of the chemokine receptor CXCR2. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide acts as an antagonist of the CXCR2 chemokine receptor, which plays a critical role in promoting tumor growth, metastasis, and inflammation. By blocking the CXCR2 receptor, N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide inhibits the recruitment of immune cells to the site of inflammation or tumor, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and decrease the recruitment of immune cells to the site of inflammation or tumor. Additionally, N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been shown to reduce tumor angiogenesis and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is its high potency and specificity for the CXCR2 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is its limited solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanisms of action of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide and its potential use in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more soluble and bioavailable forms of N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide could improve its clinical utility.
Synthesemethoden
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with a variety of alkylating agents, followed by cyclization and further functionalization. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and prostate cancer. Additionally, N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting its potential use in treating these diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-10(2)8-9-16-15-17-11(3)13(20-15)14(19)18-12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVESMXBSTDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC(C)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6114554.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6114570.png)

![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)
![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6114588.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
![3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6114599.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6114602.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B6114603.png)
